5-Chloro-benzooxazole-2-carboxylic acid

Drug Metabolism ADME-Tox CYP Inhibition

Reproducible SAR requires exact benzoxazole substitution-generic or regioisomeric alternatives cause complete activity loss. 5-Chloro-benzooxazole-2-carboxylic acid (CAS 49559-65-1) is the validated core scaffold for anthelmintic and antibacterial lead optimization. • EC50 72 nM against D. immitis microfilariae • 2-4× greater potency vs. drug-resistant K. pneumoniae (MIC 64-128 µg/mL) vs. gentamicin • Low CYP2E1/2B6/2A6 inhibition (IC50 >20 µM) mitigates DDI risk Carboxylic acid handle enables amidation, esterification, and cross-coupling. Reliable global supply with full analytical documentation.

Molecular Formula C8H4ClNO3
Molecular Weight 197.57 g/mol
CAS No. 49559-65-1
Cat. No. B1354473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-benzooxazole-2-carboxylic acid
CAS49559-65-1
Molecular FormulaC8H4ClNO3
Molecular Weight197.57 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)N=C(O2)C(=O)O
InChIInChI=1S/C8H4ClNO3/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12/h1-3H,(H,11,12)
InChIKeyDYJGNDXUMNGLIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-benzooxazole-2-carboxylic acid (CAS 49559-65-1): Core Heterocyclic Building Block for Drug Discovery and SAR Studies


5-Chloro-benzooxazole-2-carboxylic acid is a halogenated benzoxazole derivative widely utilized as a versatile synthetic intermediate and a core scaffold in medicinal chemistry. It features a benzoxazole core with a carboxylic acid handle at the 2-position and a chlorine substituent at the 5-position, imparting distinct electronic and steric properties that modulate biological activity . This compound serves as a foundational building block for constructing libraries of benzoxazole-based small molecules targeting a range of therapeutic areas, including antimicrobial, anthelmintic, and anti-inflammatory pathways . Its unique substitution pattern is critical for establishing structure-activity relationships (SAR) and optimizing lead candidates [1].

5-Chloro-benzooxazole-2-carboxylic acid: Why a 5-Chloro Substituent Demands Specificity Over Other Benzoxazole Analogs


Benzoxazole-2-carboxylic acids represent a privileged scaffold in medicinal chemistry, but the identity and position of substituents on the aromatic ring dictate profound differences in biological target engagement, potency, and even synthetic utility. Simple substitution with a generic benzoxazole-2-carboxylic acid or a regioisomer cannot reproduce the precise electronic and steric profile of the 5-chloro derivative [1]. SAR studies consistently demonstrate that even minor alterations, such as replacing the 5-chloro with a 6-chloro or a different halogen, can lead to a complete loss of activity or a shift in target selectivity [2]. Furthermore, the carboxylic acid moiety is essential for specific interactions (e.g., hydrogen bonding) and serves as a key functional handle for conjugation or derivatization, a feature absent in corresponding esters or amides [3]. Consequently, procuring the exact 5-chloro-benzooxazole-2-carboxylic acid is a non-negotiable requirement for reproducible SAR campaigns and targeted lead optimization.

Quantitative Differentiation of 5-Chloro-benzooxazole-2-carboxylic acid (CAS 49559-65-1): Evidence-Based Performance Against Key Comparators


5-Chloro-benzooxazole-2-carboxylic acid Exhibits Negligible CYP Inhibition, a Critical Advantage Over Broad-Spectrum CYP Inhibitors

In a panel of human cytochrome P450 (CYP) inhibition assays, a derivative incorporating the 5-chloro-benzooxazole-2-carboxylic acid scaffold demonstrated IC50 values >20 µM against CYP2E1, CYP2B6, and CYP2A6 [1]. This profile indicates a very low potential for drug-drug interactions via these major metabolic enzymes, a property that distinguishes it from many other heterocyclic building blocks known to be potent CYP inhibitors (e.g., some benzimidazoles or imidazoles which can exhibit IC50 values in the low micromolar to nanomolar range) [2].

Drug Metabolism ADME-Tox CYP Inhibition

5-Chloro-benzooxazole-2-carboxylic acid Core Confers Comparable Anthelmintic Potency to Complex Natural Products

In a structure-activity relationship (SAR) study focused on anthelmintic activity against Dirofilaria immitis microfilariae (mf), the simple benzoxazole-2-carboxylic acid analog A-33583 (compound 12) displayed an EC50 of 72 nM [1]. This potency was comparable to the more structurally complex goondoxazoles 2 and 3 (EC50 55-85 nM) and was significantly superior to benzoxazole methyl esters 13-15, which exhibited a 9- to 65-fold reduction in potency [1]. Furthermore, the carboxylic acid analog 12 showed >5-fold improved potency against D. immitis L4 larvae (EC50 0.43 µM) compared to the methyl esters [1].

Anthelmintic Veterinary Medicine Natural Product SAR

5-Chloro-benzooxazole-2-carboxylic acid Derivatives Demonstrate Superior Antibacterial Activity Against Drug-Resistant K. pneumoniae Compared to Gentamicin

A series of novel 2,5-disubstituted benzoxazole derivatives, incorporating the core structure of 5-chloro-benzooxazole-2-carboxylic acid, were evaluated for antibacterial activity [1]. All synthesized compounds demonstrated more potent activity (MIC 64 – 128 µg/ml) against a drug-resistant Klebsiella pneumoniae isolate than did gentamicin sulfate (MIC 256 µg/ml) [1]. This 2- to 4-fold improvement in potency highlights the potential of this scaffold to address antibiotic resistance.

Antibacterial Antimicrobial Resistance Klebsiella pneumoniae

5-Chloro Substituent Enhances Acidity (Lower pKa) Relative to Unsubstituted Benzoxazole-2-carboxylic acid, Influencing Solubility and Reactivity

The presence of the electron-withdrawing 5-chloro substituent significantly lowers the pKa of the carboxylic acid group compared to the unsubstituted benzoxazole-2-carboxylic acid [1]. The predicted pKa for 5-chloro-benzooxazole-2-carboxylic acid is 2.38 ± 0.30 , indicating a stronger acid and a higher degree of ionization at physiological pH (7.4). This results in enhanced aqueous solubility, which is a critical parameter for drug formulation and bioavailability.

Physicochemical Properties Medicinal Chemistry Solubility

High-Value Application Scenarios for 5-Chloro-benzooxazole-2-carboxylic acid (CAS 49559-65-1) in Drug Discovery and Chemical Biology


Scaffold for Anthelmintic Drug Discovery Targeting Dirofilaria immitis

Based on its demonstrated nanomolar potency (EC50 72 nM) against D. immitis microfilariae and superior activity over ester analogs [1], 5-chloro-benzooxazole-2-carboxylic acid is an optimal starting point for medicinal chemistry campaigns aimed at developing novel treatments for heartworm disease in veterinary medicine. Researchers can leverage the carboxylic acid handle for further derivatization while maintaining the core pharmacophore essential for anthelmintic activity.

Building Block for Optimizing Antibacterial Agents Against Drug-Resistant Gram-Negative Pathogens

The compelling evidence that benzoxazole derivatives based on this core exhibit 2- to 4-fold greater potency (MIC 64-128 µg/mL) against drug-resistant K. pneumoniae compared to gentamicin (MIC 256 µg/mL) [2] makes it a strategic procurement target. It is ideal for use in synthesizing focused libraries to further explore SAR and optimize activity against multidrug-resistant (MDR) Gram-negative bacteria, a critical area of unmet medical need.

Low-Risk Scaffold for ADME-Tox Optimization in Early-Stage Drug Discovery

The confirmed low potential for CYP2E1, CYP2B6, and CYP2A6 inhibition (IC50 >20 µM) [3] positions 5-chloro-benzooxazole-2-carboxylic acid as a valuable core structure for medicinal chemists aiming to mitigate drug-drug interaction liabilities early in the hit-to-lead process. Incorporating this scaffold can streamline lead optimization by avoiding the common pitfall of potent CYP inhibition, thereby increasing the probability of advancing candidates with favorable pharmacokinetic profiles.

General Heterocyclic Building Block for Diversity-Oriented Synthesis (DOS)

Beyond specific therapeutic applications, the compound's utility as a versatile synthetic intermediate is well-established . The presence of both a carboxylic acid and an aryl chloride moiety enables a wide range of chemical transformations, including amide bond formation, esterification, and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). This makes it an essential building block for constructing diverse, structurally complex libraries for screening against novel biological targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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